molecular formula C17H20N2O4S B2364050 N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide CAS No. 428840-41-9

N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

Cat. No. B2364050
CAS RN: 428840-41-9
M. Wt: 348.42
InChI Key: YHZGMFKPQHQRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, also known as MMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMS is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study focuses on the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes. It investigates the complex metabolic pathways that lead to the formation of DNA-reactive dialkylbenzoquinone imine, which is involved in the carcinogenicity of these compounds. The research highlights the differences in metabolism between species and identifies specific cytochrome P450 isoforms responsible for the human metabolism of these herbicides (Coleman et al., 2000).

Breakdown Product Formation Patterns in Aquatic Systems

The transformation of metolachlor and alachlor in aquatic systems was studied using outdoor tank mesocosms. This research provides insights into the half-lives and formation patterns of ethane sulfonic acid (ESA) and oxanillic acid breakdown products, offering valuable information on the environmental fate of these herbicides (Graham et al., 1999).

Mobility and Persistence in Soil

This study examines the mobility and persistence of metolachlor in field lysimeters, providing data on the environmental behavior of this herbicide in soil. It offers a detailed analysis of how metolachlor and its breakdown products move through soil layers under different watering treatments, contributing to our understanding of its environmental impact (Bowman, 1988).

Antinociceptive Pharmacology

A study on LF22-0542, a nonpeptidic B1 antagonist, showcases the potential therapeutic applications of compounds targeting pain pathways. This research explores the antinociceptive actions of the compound in various animal models, suggesting its utility in treating inflammatory and neuropathic pain states (Porreca et al., 2006).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-8-10-14(11-9-13)24(21,22)19(2)12-17(20)18-15-6-4-5-7-16(15)23-3/h4-11H,12H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZGMFKPQHQRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

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